1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE 1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13220155
InChI: InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23)
SMILES: C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C18H18F2N2O3S
Molecular Weight: 380.4 g/mol

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

CAS No.:

Cat. No.: VC13220155

Molecular Formula: C18H18F2N2O3S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE -

Specification

Molecular Formula C18H18F2N2O3S
Molecular Weight 380.4 g/mol
IUPAC Name N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23)
Standard InChI Key HJCAVZUJQBREHZ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, fluorobenzene, and sulfonamide functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction, which could lead to applications in anti-inflammatory or anticancer therapies.

Synthesis and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide involves multiple steps, requiring careful control of reaction conditions and purification processes to achieve high yields and purity. Common reagents used in similar syntheses include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

Biological Activity and Potential Applications

Research into compounds with similar structures suggests potential applications in pharmacology, particularly in inhibiting specific enzymes or receptors. This could lead to anti-inflammatory or anticancer effects. The fluorine atoms in the compound are known to enhance metabolic stability and bioavailability, making it a candidate for further pharmacological investigations.

Potential ApplicationMechanism
Anti-inflammatoryInhibition of specific enzymes or receptors.
AnticancerInteraction with cellular targets to inhibit tumor growth.

Interaction Studies

Interaction studies typically focus on the compound's binding affinity to various biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or fluorescence assays may be employed to assess these interactions.

Related Compounds

Several compounds share structural similarities with 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, including:

Compound NameStructureKey Features
1-(2-Fluorobenzenesulfonyl)piperidineContains a piperidine ring and a sulfonyl groupSimilar biological activity potential
4-Fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamideTwo fluorinated phenyl groupsEnhanced lipophilicity
1-(4-Fluorobenzenesulfonyl)-1,4-diazepaneDiazepane ring instead of piperidineDifferent ring structure affects pharmacological properties

These compounds highlight the unique aspects of 1-(4-fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, particularly its specific combination of functional groups that may influence its biological activity and synthetic utility.

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